REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[C:11]=1[CH3:17].O>C1COCC1>[Cl:16][C:12]1[C:11]([CH3:17])=[C:10]([CH2:9][OH:8])[CH:15]=[CH:14][CH:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)Cl)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (3×150 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |